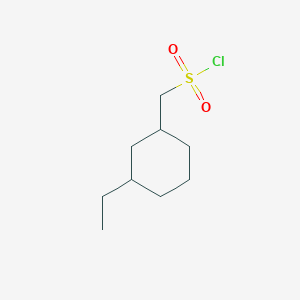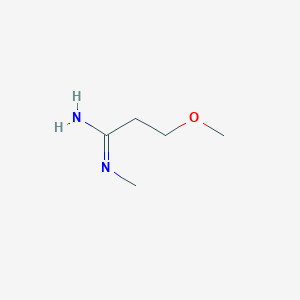
3-Methoxy-N-methylpropanimidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methoxy-N-methylpropanimidamide is a chemical compound with the molecular formula C5H12N2O. It is known for its applications in various fields, including pharmaceuticals and chemical research. The compound is characterized by the presence of a methoxy group (-OCH3) attached to the third carbon of the propanimidamide chain, and a methyl group (-CH3) attached to the nitrogen atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methoxy-N-methylpropanimidamide typically involves the reaction of 3-methoxypropanoic acid with methylamine. The reaction is carried out under controlled conditions, often using a dehydrating agent to facilitate the formation of the imidamide structure. The process can be summarized as follows:
Starting Materials: 3-methoxypropanoic acid and methylamine.
Reaction Conditions: The reaction is typically carried out in the presence of a dehydrating agent such as thionyl chloride (SOCl2) or phosphorus trichloride (PCl3) to remove water and drive the reaction towards imidamide formation.
Procedure: The 3-methoxypropanoic acid is first converted to its corresponding acid chloride using the dehydrating agent. This intermediate is then reacted with methylamine to yield this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality.
Chemical Reactions Analysis
Types of Reactions
3-Methoxy-N-methylpropanimidamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the imidamide to its corresponding amine.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, RNH2) can be employed.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of amines.
Substitution: Formation of substituted imidamides.
Scientific Research Applications
3-Methoxy-N-methylpropanimidamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and antioxidant activities.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of 3-Methoxy-N-methylpropanimidamide involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy and methyl groups play a crucial role in modulating the compound’s binding affinity and activity. The exact pathways and targets may vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3-Methoxy-N,N-dimethylpropanamide: Similar structure but with an additional methyl group on the nitrogen.
3-Methoxy-N-methylbenzamide: Contains a benzene ring instead of a propyl chain.
3-Methoxy-N-methylbutanamide: Similar structure with a butyl chain instead of a propyl chain.
Uniqueness
3-Methoxy-N-methylpropanimidamide is unique due to its specific structural features, which confer distinct chemical and biological properties. The presence of the methoxy group and the imidamide structure allows for unique interactions and reactivity compared to other similar compounds.
Properties
Molecular Formula |
C5H12N2O |
|---|---|
Molecular Weight |
116.16 g/mol |
IUPAC Name |
3-methoxy-N'-methylpropanimidamide |
InChI |
InChI=1S/C5H12N2O/c1-7-5(6)3-4-8-2/h3-4H2,1-2H3,(H2,6,7) |
InChI Key |
PJEIPBFGTNMPPM-UHFFFAOYSA-N |
Canonical SMILES |
CN=C(CCOC)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


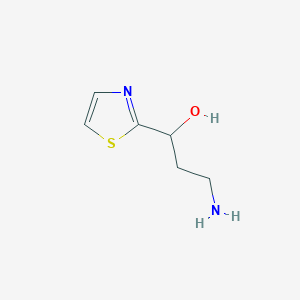
![1-[3-Methoxy-4-(2-methylpropoxy)phenyl]ethan-1-amine](/img/structure/B15259149.png)
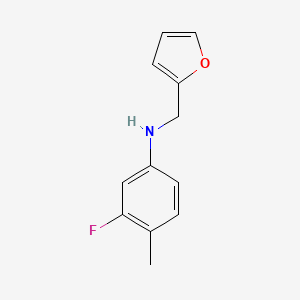
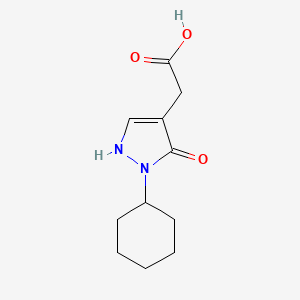
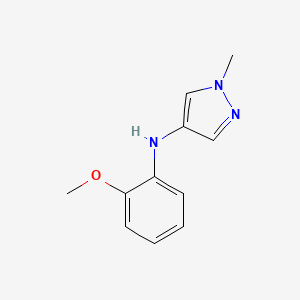
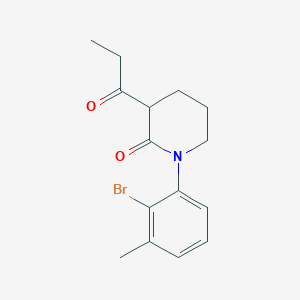
![Ethyl 2-[2-(chlorosulfonyl)phenyl]acetate hydrochloride](/img/structure/B15259194.png)
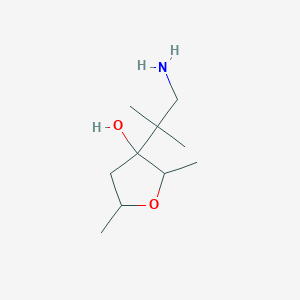
![1-ethyl-1H,4H,5H,6H,7H,8H-cyclohepta[c]pyrazol-4-one](/img/structure/B15259218.png)
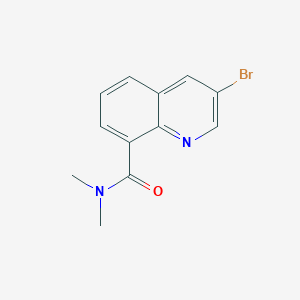
![N-Cyclopropyl-[1,3]thiazolo[5,4-b]pyridin-2-amine](/img/structure/B15259231.png)
![1-[1-(Aminomethyl)-3-methylcyclopentyl]-2-methylpropan-1-OL](/img/structure/B15259232.png)

